molecular formula FeHO5S B14145666 Iron(III) hydroxide sulfate CAS No. 12062-78-1

Iron(III) hydroxide sulfate

Katalognummer: B14145666
CAS-Nummer: 12062-78-1
Molekulargewicht: 168.92 g/mol
InChI-Schlüssel: MRHOGENDULNOAC-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iron(III) hydroxide sulfate, also known as ferric hydroxide sulfate, is a chemical compound with the formula Fe(OH)₃·xFe₂(SO₄)₃. It is a complex compound that combines iron in its +3 oxidation state with hydroxide and sulfate ions. This compound is often encountered in various industrial and environmental contexts due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(III) hydroxide sulfate can be synthesized through the reaction of iron(III) sulfate with a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{Fe}_2(\text{SO}_4)_3 + 6\text{NaOH} \rightarrow 2\text{Fe(OH)}_3 + 3\text{Na}_2\text{SO}_4 ]

Industrial Production Methods: Industrial production of this compound often involves the treatment of iron(III) sulfate with a controlled amount of a base to precipitate the hydroxide while maintaining the sulfate in solution. This process is carefully monitored to ensure the desired composition and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Iron(III) hydroxide sulfate undergoes various chemical reactions, including:

    Oxidation-Reduction: Iron(III) can be reduced to iron(II) under certain conditions.

    Substitution: The hydroxide and sulfate ions can be substituted by other anions in solution.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, chlorine.

    Reducing Agents: Sulfite ions, ascorbic acid.

    Substitution Reagents: Sodium carbonate, ammonium hydroxide.

Major Products Formed:

    Oxidation: Formation of iron(III) oxide.

    Reduction: Formation of iron(II) sulfate.

    Substitution: Formation of various iron(III) salts depending on the substituting anion.

Wissenschaftliche Forschungsanwendungen

Iron(III) hydroxide sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other iron compounds.

    Biology: Employed in studies of iron metabolism and its role in biological systems.

    Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.

    Industry: Utilized in water treatment processes as a coagulant to remove impurities.

Wirkmechanismus

The mechanism by which iron(III) hydroxide sulfate exerts its effects involves the release of iron ions in solution. These ions can participate in various biochemical and chemical processes. In biological systems, iron ions are essential for oxygen transport, electron transfer, and enzyme catalysis. The compound’s effectiveness in water treatment is due to its ability to coagulate and precipitate suspended particles, thereby clarifying the water.

Vergleich Mit ähnlichen Verbindungen

    Iron(III) Chloride (FeCl₃): Used in water treatment and as a catalyst in organic synthesis.

    Iron(III) Nitrate (Fe(NO₃)₃): Employed in the preparation of other iron compounds and in analytical chemistry.

    Iron(III) Sulfate (Fe₂(SO₄)₃): Commonly used in dyeing and as a coagulant in water treatment.

Uniqueness: Iron(III) hydroxide sulfate is unique due to its combined hydroxide and sulfate composition, which imparts specific properties useful in both industrial and environmental applications. Its ability to act as a coagulant and its role in biological systems make it a versatile compound in various fields.

Eigenschaften

CAS-Nummer

12062-78-1

Molekularformel

FeHO5S

Molekulargewicht

168.92 g/mol

IUPAC-Name

iron(3+);hydroxide;sulfate

InChI

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3

InChI-Schlüssel

MRHOGENDULNOAC-UHFFFAOYSA-K

Kanonische SMILES

[OH-].[O-]S(=O)(=O)[O-].[Fe+3]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.